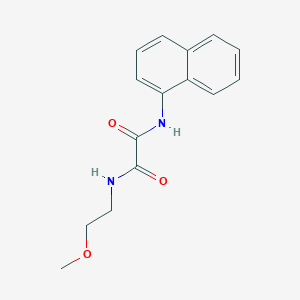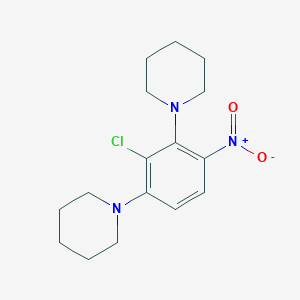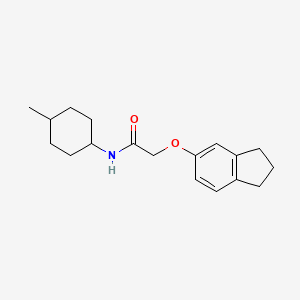
N-(2-methoxyethyl)-N'-1-naphthylethanediamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-1-naphthylethanediamide, also known as MEN or NAE-8, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MEN is a synthetic analog of the endocannabinoid N-arachidonoyl ethanolamine (anandamide) and has been shown to interact with the endocannabinoid system in the body.
Wirkmechanismus
N-(2-methoxyethyl)-N'-1-naphthylethanediamide acts as a partial agonist at both the CB1 and CB2 receptors of the endocannabinoid system. It has been shown to inhibit the breakdown of anandamide, leading to increased levels of this endocannabinoid in the body. Anandamide is known to have a variety of physiological effects, including pain relief and mood regulation. By increasing anandamide levels, N-(2-methoxyethyl)-N'-1-naphthylethanediamide may be able to produce similar effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-1-naphthylethanediamide has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, N-(2-methoxyethyl)-N'-1-naphthylethanediamide has been found to have analgesic effects, reducing pain sensation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-N'-1-naphthylethanediamide in lab experiments is that it is a synthetic compound, allowing for greater control over its properties and purity. Additionally, its interaction with the endocannabinoid system makes it a useful tool for studying this important physiological system. However, one limitation of using N-(2-methoxyethyl)-N'-1-naphthylethanediamide is that its effects may not be directly comparable to those of endocannabinoids produced naturally in the body. Additionally, the potential for off-target effects of N-(2-methoxyethyl)-N'-1-naphthylethanediamide should be carefully considered in experimental design.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-methoxyethyl)-N'-1-naphthylethanediamide. One area of interest is in the development of N-(2-methoxyethyl)-N'-1-naphthylethanediamide-based therapies for neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methoxyethyl)-N'-1-naphthylethanediamide and its effects on the endocannabinoid system. Finally, the potential for off-target effects of N-(2-methoxyethyl)-N'-1-naphthylethanediamide should be further explored to ensure its safety and efficacy in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-1-naphthylethanediamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with the endocannabinoid system, which plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. N-(2-methoxyethyl)-N'-1-naphthylethanediamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-10-9-16-14(18)15(19)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNVDXYNQVXOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N'-naphthalen-1-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4880029.png)
![methyl 2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4880035.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4880043.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4880088.png)
![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide]](/img/structure/B4880098.png)

![ethyl 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B4880113.png)
![(4,5-dimethoxy-2-nitrobenzylidene){4'-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4880123.png)
![5-nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)quinoline](/img/structure/B4880128.png)

